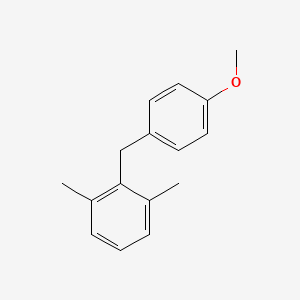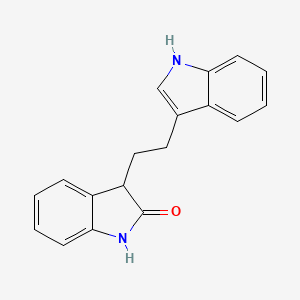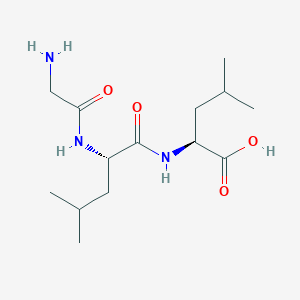
1-(2,6-Dimethylbenzyl)-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylbenzyl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 2,6-dimethylbenzyl group and a methoxy group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylbenzyl)-4-methoxybenzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where 2,6-dimethylbenzyl chloride reacts with 4-methoxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Dimethylbenzyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2,6-dimethylbenzoic acid.
Reduction: Formation of 1-(2,6-dimethylbenzyl)-4-hydroxybenzene.
Substitution: Formation of various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(2,6-Dimethylbenzyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylbenzyl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy group can participate in hydrogen bonding, while the aromatic ring can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s binding affinity and specificity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Dimethylbenzyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.
2,6-Dimethylbenzoic acid: Oxidized form of the compound.
4-Methoxybenzyl chloride: Precursor used in the synthesis of 1-(2,6-Dimethylbenzyl)-4-methoxybenzene.
Uniqueness
This compound is unique due to the presence of both the 2,6-dimethylbenzyl and methoxy groups, which confer distinct chemical properties
Propriétés
Formule moléculaire |
C16H18O |
|---|---|
Poids moléculaire |
226.31 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H18O/c1-12-5-4-6-13(2)16(12)11-14-7-9-15(17-3)10-8-14/h4-10H,11H2,1-3H3 |
Clé InChI |
RVJUNLRJBGHSMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-(5-Ethylthiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B14134438.png)
![1-(4-methylbenzyl)-3-{4-[(Z)-phenyldiazenyl]phenyl}thiourea](/img/structure/B14134439.png)

![2-(4-(tert-Butyl)phenyl)benzo[b]thiophene](/img/structure/B14134446.png)

![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2,2-diphenylpent-4-en-1-amine](/img/structure/B14134479.png)

![3-[2-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one](/img/structure/B14134489.png)
![Diethyl(methyl){[1-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14134496.png)
